molecular formula C20H25N5O B5963126 3,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

3,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5963126
M. Wt: 351.4 g/mol
InChI Key: HTQZZROGZDMVAZ-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, substituted with phenyl, dimethyl, and morpholin-4-yl groups

Safety and Hazards

As with any synthetic compound, safety and hazards would depend on a variety of factors including dose, route of exposure, and individual susceptibility. It’s important to handle all synthetic compounds with care and to follow appropriate safety protocols .

Future Directions

The study of synthetic cannabinoids is a rapidly evolving field, with new compounds being synthesized and tested all the time. Future research could potentially explore the biological activity of this compound, its synthetic routes, and its physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors, such as 3,5-dimethylpyrazole and 2-aminopyrimidine, under specific conditions.

    Substitution reactions: The phenyl group is introduced through electrophilic aromatic substitution reactions.

    Introduction of the morpholin-4-yl group: This step involves the reaction of the intermediate compound with morpholine, typically under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and pyrazolo[1,5-a]pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

3,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine: Lacks the morpholin-4-yl group.

    N-[2-(morpholin-4-yl)ethyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine: Lacks the dimethyl groups.

    2-phenylpyrazolo[1,5-a]pyrimidin-7-amine: Lacks both the dimethyl and morpholin-4-yl groups.

Uniqueness

The uniqueness of 3,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholin-4-yl group enhances its solubility and potential interactions with biological targets, while the dimethyl groups contribute to its stability and reactivity.

Properties

IUPAC Name

3,5-dimethyl-N-(2-morpholin-4-ylethyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O/c1-15-14-18(21-8-9-24-10-12-26-13-11-24)25-20(22-15)16(2)19(23-25)17-6-4-3-5-7-17/h3-7,14,21H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQZZROGZDMVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCN3CCOCC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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